EAAT2 Subtype Selectivity: GT 949 vs. EAAT1 and EAAT3
GT 949 demonstrates exclusive selectivity for EAAT2 over the closely related transporter subtypes EAAT1 and EAAT3. In COS-7 cells overexpressing individual EAAT subtypes, GT 949 enhanced glutamate uptake mediated by EAAT2 with an EC50 of 0.26 ± 0.03 nM, while exhibiting no detectable effect on glutamate activity mediated by EAAT1 or EAAT3 at concentrations up to 10 μM . This contrasts with non-selective EAAT PAMs and inhibitors that affect multiple transporter subtypes [1].
| Evidence Dimension | Glutamate uptake enhancement (EC50) and selectivity |
|---|---|
| Target Compound Data | EC50 = 0.26 ± 0.03 nM on EAAT2; no effect on EAAT1 or EAAT3 |
| Comparator Or Baseline | EAAT1 and EAAT3 transporters; non-selective EAAT modulators |
| Quantified Difference | EC50 for EAAT2: 0.26 nM; activity on EAAT1/EAAT3: undetectable |
| Conditions | COS-7 cells transiently transfected with human EAAT1, EAAT2, or EAAT3; D-[3H]aspartate uptake assay |
Why This Matters
Exclusive EAAT2 selectivity reduces off-target effects on EAAT1 (cerebellar) and EAAT3 (neuronal) function, critical for experiments requiring subtype-specific modulation.
- [1] Patel ANR, Veeravalli YV, Green J, et al. Synthesis and Structure–Activity Relationships for Glutamate Transporter Allosteric Modulators. J Med Chem. 2024 Apr 16;67(8):6119-6143. View Source
